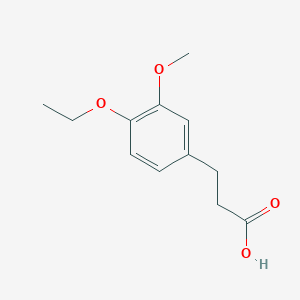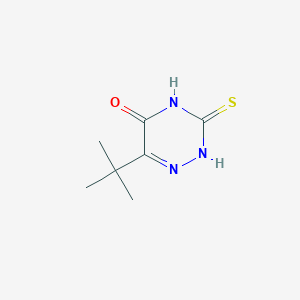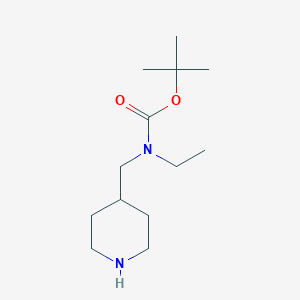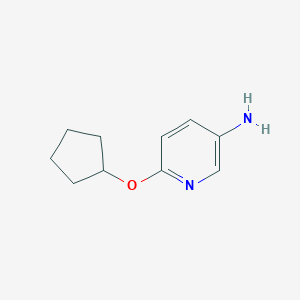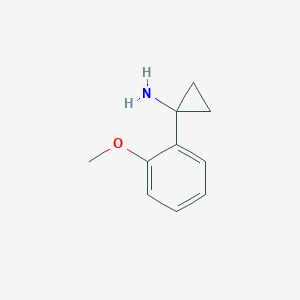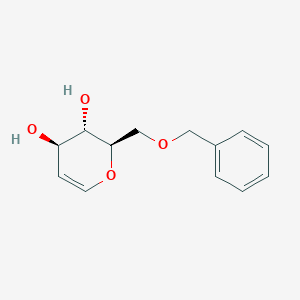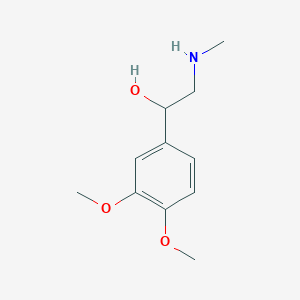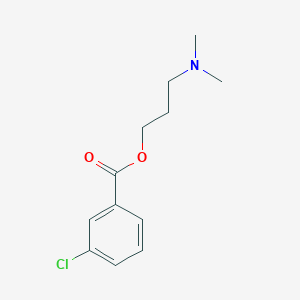
3-(Dimethylamino)propyl 3-chlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Dimethylamino)propyl 3-chlorobenzoate, also known as DMAPCB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMAPCB belongs to the class of benzoyl derivatives, which are known to exhibit various biological activities such as anti-inflammatory, analgesic, and antitumor properties.
科学研究应用
3-(Dimethylamino)propyl 3-chlorobenzoate has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit significant anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammation. 3-(Dimethylamino)propyl 3-chlorobenzoate has also been investigated for its antitumor activity, particularly in breast cancer cells, where it has been shown to induce apoptosis and inhibit cell proliferation.
作用机制
The exact mechanism of action of 3-(Dimethylamino)propyl 3-chlorobenzoate is not yet fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 3-(Dimethylamino)propyl 3-chlorobenzoate has also been shown to modulate the activity of various enzymes such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS), which are involved in the inflammatory response.
生化和生理效应
3-(Dimethylamino)propyl 3-chlorobenzoate has been shown to exhibit significant anti-inflammatory and analgesic effects in various animal models. It has also been shown to inhibit the growth and proliferation of breast cancer cells in vitro. In addition, 3-(Dimethylamino)propyl 3-chlorobenzoate has been found to be relatively non-toxic and well-tolerated in animal studies, suggesting that it may have potential as a therapeutic agent in humans.
实验室实验的优点和局限性
One of the main advantages of 3-(Dimethylamino)propyl 3-chlorobenzoate is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. It is also relatively non-toxic and well-tolerated in animal studies, making it a promising candidate for further investigation. However, one limitation of 3-(Dimethylamino)propyl 3-chlorobenzoate is its limited solubility in aqueous solutions, which may make it difficult to administer in vivo.
未来方向
There are several future directions for the study of 3-(Dimethylamino)propyl 3-chlorobenzoate. One area of interest is its potential as a therapeutic agent for the treatment of chronic pain and inflammation. Further investigation is also needed to fully understand the mechanism of action of 3-(Dimethylamino)propyl 3-chlorobenzoate and its potential as an anti-tumor agent. In addition, the development of more soluble forms of 3-(Dimethylamino)propyl 3-chlorobenzoate may increase its potential as a therapeutic agent for in vivo studies. Finally, the development of more efficient synthesis methods may facilitate the production of larger quantities of 3-(Dimethylamino)propyl 3-chlorobenzoate for further investigation.
合成方法
The synthesis of 3-(Dimethylamino)propyl 3-chlorobenzoate involves the reaction of 3-chlorobenzoic acid with 3-(dimethylamino)propylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out under anhydrous conditions and yields 3-(Dimethylamino)propyl 3-chlorobenzoate as a white crystalline solid with a melting point of 104-106°C.
属性
CAS 编号 |
5134-44-1 |
|---|---|
产品名称 |
3-(Dimethylamino)propyl 3-chlorobenzoate |
分子式 |
C12H16ClNO2 |
分子量 |
241.71 g/mol |
IUPAC 名称 |
3-(dimethylamino)propyl 3-chlorobenzoate |
InChI |
InChI=1S/C12H16ClNO2/c1-14(2)7-4-8-16-12(15)10-5-3-6-11(13)9-10/h3,5-6,9H,4,7-8H2,1-2H3 |
InChI 键 |
QTHMRBBTKZAKKF-UHFFFAOYSA-N |
SMILES |
CN(C)CCCOC(=O)C1=CC(=CC=C1)Cl |
规范 SMILES |
CN(C)CCCOC(=O)C1=CC(=CC=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



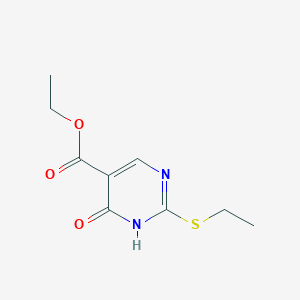
![7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B181953.png)
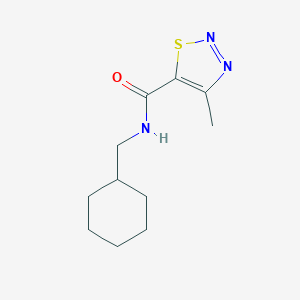
![2,8-Dimethylpyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B181957.png)
![2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B181959.png)

![4-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B181965.png)
